molecular formula C21H20ClN3O4S B2429516 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 899944-11-7

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2429516
M. Wt: 445.92
InChI Key: UJNIPNPLEITJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel compounds similar in structure, including various chloroacetamide derivatives, have been synthesized and evaluated for biological activities. For instance, the synthesis of N-pyrimidinylacetamide derivatives led to the production of compounds with potential applications in medicinal chemistry due to their chemical reactivity and biological evaluation (Farouk, Ibrahim, & El-Gohary, 2021). This showcases the interest in the development of new chemical entities with possible therapeutic benefits.

Mechanistic Insights and Activity Studies

  • The detailed study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and the role of specific cytochrome P450 isoforms in the metabolism of these compounds. This research is crucial for understanding the bioactivation and detoxification processes of chloroacetamide derivatives (Coleman et al., 2000). Such studies can guide the design of safer and more effective compounds by elucidating the molecular mechanisms underlying their activity.

Environmental Impact and Safety

  • Investigations into the soil reception, activity, and mobility of related chloroacetamide herbicides, such as acetochlor, highlight the environmental interactions of these chemicals. Research on how wheat straw and irrigation affect the behavior of these herbicides in soil environments contributes to our understanding of their ecological impact and aids in the development of agricultural practices that minimize negative outcomes (Banks & Robinson, 1986).

Antimicrobial Activities

  • The synthesis and evaluation of novel derivatives for antimicrobial activities demonstrate the potential application of chloroacetamide derivatives in combating microbial infections. Some synthesized compounds have shown promising antibacterial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Safety And Hazards

This would involve studying any potential risks associated with the compound, such as toxicity or flammability.


Future Directions

This would involve discussing potential areas for further research, such as new applications for the compound or ways to improve its synthesis.


properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-3-29-16-7-4-14(5-8-16)24-19(26)13-30-20-21(27)25(11-10-23-20)15-6-9-18(28-2)17(22)12-15/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNIPNPLEITJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.